3-{4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-4-carbonitrile
Description
Properties
IUPAC Name |
3-[4-[(7-methoxy-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-28-17-2-3-18-19(10-17)24-14-26(21(18)27)13-15-5-8-25(9-6-15)20-12-23-7-4-16(20)11-22/h2-4,7,10,12,14-15H,5-6,8-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSINJNMXSUZEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C4=C(C=CN=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is VEGFR-2/HDAC . VEGFR-2 is a key receptor involved in angiogenesis, the process of new blood vessel formation, while HDACs (Histone Deacetylases) are enzymes that regulate gene expression. Both are critical targets in cancer therapy.
Biochemical Pathways
Upon binding to VEGFR-2, the compound inhibits the signaling pathway responsible for angiogenesis, thereby preventing the formation of new blood vessels. This can starve tumors of the nutrients they need to grow. Similarly, by inhibiting HDACs, the compound can alter gene expression in cancer cells, potentially leading to cell death.
Result of Action
The compound has shown potent inhibitory activity against VEGFR-2/HDAC and the human breast cancer cell line MCF-7. This suggests that it could have potential as a therapeutic agent in the treatment of certain types of cancer.
Biochemical Analysis
Biochemical Properties
The compound 3-{4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-4-carbonitrile is known to interact with various enzymes, proteins, and other biomolecules. It has been found to exhibit significant inhibitory activity against certain enzymes
Cellular Effects
The effects of 3-{4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-4-carbonitrile on various types of cells and cellular processes are diverse. It has been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 3-{4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-4-carbonitrile exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The exact mechanism of action is still being studied.
Preparation Methods
Pyridine Ring Formation
The pyridine-4-carbonitrile scaffold is synthesized via a modified Hantzsch reaction. A one-pot condensation of ethyl cyanoacetate, ammonium acetate, and an aldehyde derivative under refluxing ethanol yields 3-aminopyridine-4-carbonitrile precursors. For example:
Piperidine Substitution
The piperidine group is introduced at position 3 through nucleophilic aromatic substitution (SNAr). Activation of the pyridine ring via nitration or halogenation is critical.
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Method : React 3-chloropyridine-4-carbonitrile with piperidine (1.5 eq) in dimethylformamide (DMF) at 120°C for 24 hours.
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Catalyst : Potassium carbonate (2.0 eq).
Table 1: Optimization of Piperidine Substitution
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | 120 | 24 | 85 |
| Cs₂CO₃ | 130 | 18 | 78 |
| DBU | 100 | 36 | 65 |
Synthesis of Intermediate B: 3-(Bromomethyl)-7-methoxy-3,4-dihydroquinazolin-4-one
Quinazolinone Core Construction
The quinazolinone ring is synthesized from 2-amino-4-methoxybenzoic acid via cyclodehydration:
Bromination at the 3-Position
The methylene linker is introduced via radical bromination:
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Reagents : N-Bromosuccinimide (NBS, 1.1 eq) and azobisisobutyronitrile (AIBN, 0.1 eq) in carbon tetrachloride.
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Conditions : Reflux at 80°C for 4 hours under nitrogen.
Table 2: Bromination Efficiency with Different Initiators
| Initiator | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| AIBN | 80 | 4 | 76 |
| Benzoyl peroxide | 80 | 6 | 63 |
| Light (UV) | 25 | 24 | 41 |
Coupling of Intermediates A and B
Nucleophilic Alkylation
The piperidine nitrogen in Intermediate A displaces the bromine in Intermediate B via SN2 mechanism:
Palladium-Catalyzed Coupling
A Buchwald-Hartwig coupling enhances efficiency:
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Catalyst : Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%).
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Base : Cs₂CO₃ (2.5 eq).
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Solvent : Toluene at 110°C for 8 hours.
Table 3: Comparison of Coupling Methods
| Method | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Nucleophilic Alkylation | None | 62 | 92 |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 78 | 98 |
Analytical Validation and Characterization
Spectroscopic Data
Purity Assessment
Challenges and Optimization Strategies
Q & A
Q. Q1. What are the common synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the preparation of quinazolinone and piperidine intermediates. Key steps include:
- Quinazolinone core formation : Cyclization of substituted anthranilic acid derivatives under acidic conditions .
- Piperidine linkage : Nucleophilic substitution or reductive amination to attach the piperidine-methyl group to the quinazolinone scaffold .
- Pyridine-carbonitrile coupling : Palladium-catalyzed cross-coupling or SNAr reactions to introduce the pyridine-4-carbonitrile moiety .
Q. Critical Parameters :
- Temperature : Excess heat during cyclization can lead to decarboxylation or decomposition.
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution steps but may complicate purification.
- Catalysts : Pd(PPh₃)₄ improves coupling efficiency but requires inert atmospheres to prevent oxidation .
Reference : Synthetic optimization strategies from structurally analogous compounds .
Q. Q2. Which analytical techniques are most effective for structural characterization and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of substitutions (e.g., methoxy group at position 7 on the quinazolinone ring) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) resolves impurities from unreacted intermediates .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₂₂H₂₀N₅O₂, expected m/z = 410.1612) .
Data Contradiction Tip : Discrepancies in NMR splitting patterns may indicate stereochemical impurities; X-ray crystallography can resolve ambiguities .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictory bioactivity data across in vitro and in vivo models?
Methodological Answer: Contradictions often arise from:
- Metabolic instability : The piperidine-methyl group may undergo CYP450-mediated oxidation in vivo, reducing efficacy. Solution :
- Use deuterated analogs to prolong half-life .
- Co-administer CYP inhibitors (e.g., ketoconazole) in animal studies to isolate intrinsic activity .
- Solubility limitations : Low aqueous solubility (logP ≈ 3.5 predicted) may skew in vitro results. Solution :
- Formulate with cyclodextrins or PEG-based surfactants for in vivo dosing .
Reference : Case studies from pyrazolo-pyridine analogs with similar solubility challenges .
- Formulate with cyclodextrins or PEG-based surfactants for in vivo dosing .
Q. Q4. What strategies optimize selectivity for kinase targets while minimizing off-target effects?
Methodological Answer:
- Computational docking : Use Schrödinger’s Glide or AutoDock Vina to model interactions with ATP-binding pockets. Focus on:
- Quinazolinone moiety : Hydrogen bonding with hinge regions (e.g., EGFR kinase).
- Piperidine-methyl group : Hydrophobic interactions with allosteric pockets .
- SAR-driven modifications :
- Replace methoxy with trifluoromethoxy to enhance π-stacking with tyrosine residues.
- Introduce bulky substituents on the pyridine ring to sterically hinder off-target binding .
Validation : Parallel screening against kinase panels (e.g., Eurofins KinaseProfiler) .
Q. Q5. How should researchers design stability studies under physiological conditions?
Methodological Answer:
- Forced degradation : Expose the compound to:
- Acidic (0.1M HCl, 37°C): Hydrolysis of the carbonitrile group monitored via FTIR.
- Oxidative (3% H₂O₂): Assess piperidine ring oxidation via LC-MS .
- Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) to detect quinazolinone ring degradation .
Table : Stability Profile of Analogous Compounds
| Condition | Degradation Pathway | Mitigation Strategy |
|---|---|---|
| pH 2.0, 37°C | Carbonitrile → Carboxylic acid | Lyophilize in citrate buffer |
| 40°C/75% RH, 4w | Piperidine N-oxide formation | Store under nitrogen atmosphere |
Reference : Stability protocols from piperidine-linked heterocycles .
Q. Q6. What computational methods predict pharmacokinetic properties, and how reliable are they?
Methodological Answer:
- ADME Prediction :
- SwissADME : Estimates logP (2.8), topological PSA (85 Ų), and BBB permeability (low).
- PBPK Modeling : GastroPlus simulates absorption variability linked to the quinazolinone’s pH-dependent solubility .
- Limitations :
- False positives in CYP inhibition predictions (e.g., CYP3A4). Validate with liver microsomal assays .
Data Integration : Combine in silico results with zebrafish embryo toxicity models for early-stage prioritization .
- False positives in CYP inhibition predictions (e.g., CYP3A4). Validate with liver microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
